molecular formula C11H12N2O2 B15231988 2-(tert-Butyl)-4-nitrobenzonitrile

2-(tert-Butyl)-4-nitrobenzonitrile

Cat. No.: B15231988
M. Wt: 204.22 g/mol
InChI Key: AFVPXZQTPSJUSJ-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-4-nitrobenzonitrile is an organic compound characterized by the presence of a tert-butyl group, a nitro group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-4-nitrobenzonitrile typically involves the nitration of 2-(tert-Butyl)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified through recrystallization or distillation to achieve the desired purity.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The tert-butyl group can be involved in electrophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.

Major Products:

    Amino Derivatives: Formed through the reduction of the nitro group.

    Primary Amines: Resulting from the reduction of the nitrile group.

    Substituted Derivatives: Various products depending on the electrophilic reagent used.

Scientific Research Applications

2-(tert-Butyl)-4-nitrobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-4-nitrobenzonitrile involves its interaction with various molecular targets depending on the specific application. For instance, in reduction reactions, the nitro group undergoes electron transfer processes leading to the formation of amino derivatives. The nitrile group can interact with nucleophiles, resulting in the formation of primary amines.

Comparison with Similar Compounds

    2-(tert-Butyl)benzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitrobenzonitrile: Lacks the tert-butyl group, affecting its steric and electronic properties.

    2-(tert-Butyl)-4-aminobenzonitrile: A reduction product of 2-(tert-Butyl)-4-nitrobenzonitrile.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-tert-butyl-4-nitrobenzonitrile

InChI

InChI=1S/C11H12N2O2/c1-11(2,3)10-6-9(13(14)15)5-4-8(10)7-12/h4-6H,1-3H3

InChI Key

AFVPXZQTPSJUSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])C#N

Origin of Product

United States

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